molecular formula C10H14N2 B1393034 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 885275-16-1

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B1393034
CAS No.: 885275-16-1
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is a heterocyclic compound with a seven-membered ring structure containing nitrogen. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine plays a significant role in biochemical reactions, particularly as an agonist of the 5HT2C receptor . This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound has been shown to interact with histone H3, inhibiting its phosphorylation . Additionally, this compound exhibits anticholinesterase activity, which suggests its potential role in modulating neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by acting on the 5HT2C receptor, which can alter gene expression and cellular metabolism . The compound’s inhibition of histone H3 phosphorylation suggests that it may play a role in regulating chromatin structure and gene expression . Furthermore, its anticholinesterase activity indicates potential effects on cholinergic signaling, which is crucial for various physiological functions, including muscle contraction and cognitive processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5HT2C receptor, acting as an agonist and modulating the receptor’s activity . This interaction can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses. The compound’s inhibition of histone H3 phosphorylation suggests that it may interfere with the activity of kinases responsible for this modification . Additionally, its anticholinesterase activity indicates that it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-lasting effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter levels and improve cognitive function . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse impacts on liver function . Threshold effects have been observed, where the compound’s beneficial effects are only present within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter cellular metabolism . Additionally, its interaction with kinases involved in histone phosphorylation suggests that it may influence epigenetic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound has been found to localize in the nucleus, where it can interact with histones and influence gene expression . Additionally, its presence in the synaptic cleft suggests its role in modulating neurotransmitter levels and synaptic signaling . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine involves the condensation of 3,4-dihydro-1H-benzo[B]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol. The reaction mixture is refluxed, leading to the formation of the desired product . Another approach involves the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Craft reaction and subsequent reduction and de-ketalation steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is unique due to its specific amine functional group, which allows for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679992
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-16-1
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using solid-phase synthesis for creating libraries of 2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine derivatives?

A1: Solid-phase synthesis offers several benefits for library generation, as demonstrated in the development of di- and trisubstituted benzazepine derivatives. [] This approach allows for efficient purification after each reaction step, as excess reagents and byproducts are easily removed by washing the solid support. This simplifies the process and increases overall yield. Additionally, solid-phase synthesis is amenable to automation, making it suitable for generating large libraries of compounds with diverse substitutions on the this compound scaffold for high-throughput screening in drug discovery. [] You can read more about this synthesis strategy in the paper titled "Solid-phase preparation of a pilot library derived from the this compound scaffold." []

Q2: How does understanding the mechanism of a Ru-catalyzed direct asymmetric reductive amination (DARA) reaction contribute to the large-scale production of (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine?

A2: Gaining a thorough understanding of the DARA reaction mechanism is crucial for optimizing (S)-7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine production on an industrial scale. [] By investigating the impact of various reaction parameters like temperature, time, concentration, and catalyst loading on the reaction outcome, researchers can develop a robust and scalable process. [] A detailed mechanistic understanding enables the creation of a mathematical model that accurately predicts reaction behavior under different conditions. This allows for process optimization, efficient scale-up using technologies like plug flow reactors (PFRs), and ultimately the successful manufacturing of large quantities of the target compound under current Good Manufacturing Practice (cGMP) guidelines. [] Further details on this process can be found in the publication titled "Mechanistic investigation of a Ru-catalyzed direct asymmetric reductive amination reaction for a batch or continuous process scale-up: an industrial perspective". []

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